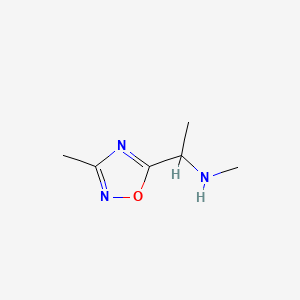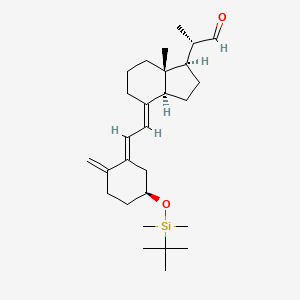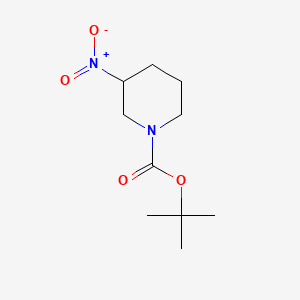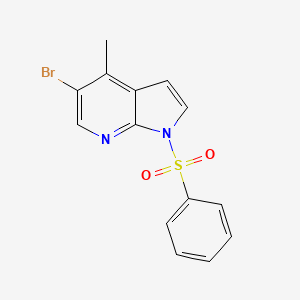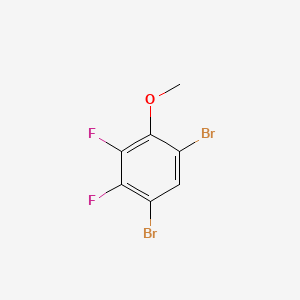![molecular formula C6Br2F2N2S B597133 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1295502-53-2](/img/structure/B597133.png)
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole” is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices .
Synthesis Analysis
The compound can be synthesized via nucleophilic aromatic substitution (S_NAr) reactions on the fluoro substituents of 5,6-difluorobenzo[c][1,2,5]thiadiazole derivatives . Another synthesis method involves the use of 4-7-bis (5-bromo-4-2-octyldodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]-thiadiazole with 5,6-difluoro-2,3-diamine dihydrochloric acid .Molecular Structure Analysis
The compound contains extra fluorine atoms on the benzothiadiazole ring, which makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Chemical Reactions Analysis
The compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.95 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions . It has good solubility in chlorinated and non-chlorinated solvents .Aplicaciones Científicas De Investigación
Photovoltaic Properties in Polymer Solar Cells : A study by Wang et al. (2013) investigated conjugated donor–acceptor polymers incorporating 5,6-Difluorobenzo[c][1,2,5]thiadiazole, demonstrating their effectiveness in solar cells. Their work revealed that substituents like fluorine atoms significantly impact the material and photovoltaic properties, leading to a high power conversion efficiency over 6% in bulk heterojunction solar cells (Wang et al., 2013).
Influence on Device Performances and Film Morphologies : Schroeder et al. (2012) explored the effect of fluorination on the performance of bulk heterojunction solar cells. They found that fluorinated benzo[c][1,2,5]thiadiazole derivatives showed significant improvements in device performance and film morphology (Schroeder et al., 2012).
Building Blocks for Conjugated Materials : Research by Averkiev et al. (2017) focused on the potential of substituting fluorine atoms in 5,6-difluorobenzo[c][1,2,5]thiadiazole for carbazole to create novel building blocks for conjugated materials. They studied the crystal structure of these compounds, revealing insights into their conformational flexibility and intermolecular interactions (Averkiev et al., 2017).
Fluorescent Bipolar Compounds and Light-Emitting Diodes : Thomas et al. (2004) synthesized bipolar compounds with a benzo[1,2,5]thiadiazole core that exhibited a range of fluorescent colors and were used in red-light-emitting diodes. These materials displayed promising performance in various device configurations (Thomas et al., 2004).
One-Pot Synthesis for Low Bandgap Materials : Tam et al. (2010) reported a one-pot synthesis method for a related compound, 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, which is used in the synthesis of low bandgap materials. This approach offers a more efficient route for preparing these materials compared to existing methods (Tam et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBKQHDPJZQIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1F)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole | |
Q & A
Q1: Why is 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole of interest in materials science?
A1: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole serves as a valuable building block in the synthesis of donor-acceptor conjugated polymers. [, ] These polymers are of significant interest for applications in optoelectronic devices like organic solar cells due to their unique electronic and optical properties. The presence of bromine atoms in 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole enables its facile incorporation into polymer chains via various cross-coupling reactions, such as the Suzuki-Miyaura coupling. []
Q2: How does the structure of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole influence the properties of the resulting polymers?
A2: The electron-deficient nature of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, stemming from the presence of electronegative fluorine atoms and the benzothiadiazole core, makes it a strong electron acceptor. [, ] When copolymerized with electron-rich donor monomers, it facilitates the creation of a donor-acceptor system within the polymer backbone. This donor-acceptor interaction strongly influences the polymer's optical and electronic properties, including absorption and emission wavelengths, energy levels, and charge carrier mobilities, which are crucial for optoelectronic device performance.
Q3: Are there any specific examples of how 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole has been successfully incorporated into conjugated polymers?
A3: Research highlights the successful utilization of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole in synthesizing various donor-acceptor polymers. For instance, it was copolymerized with 2?-octyl-3,4-ethylenedioxythiophene (OEDOT) via direct arylation polymerization (DArP), resulting in a polymer (P3) with a distinct UV-Visible absorption maximum. [] In another study, it was successfully employed in a Suzuki-Miyaura cross-coupling reaction to produce a series of luminescent derivatives, demonstrating its versatility in constructing diverse molecular architectures for optoelectronic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

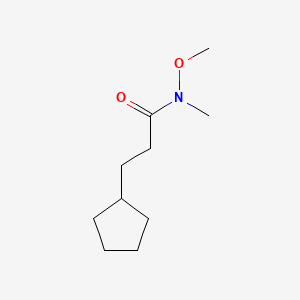

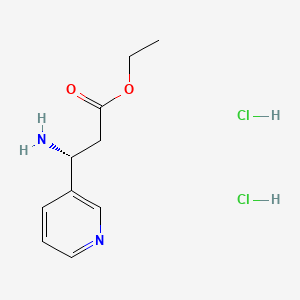
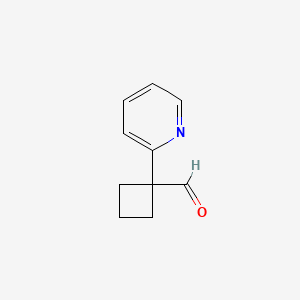
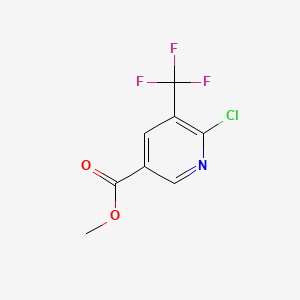
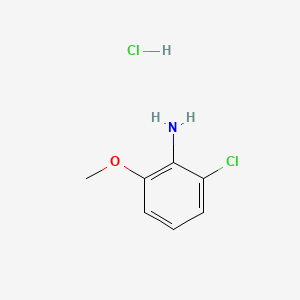
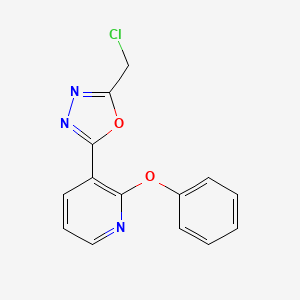
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
